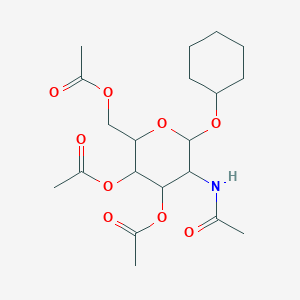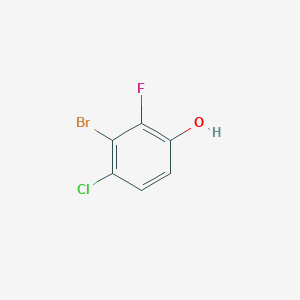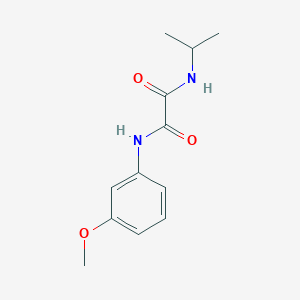![molecular formula C12H7N3S B2773986 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile CAS No. 528522-91-0](/img/structure/B2773986.png)
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is a chemical compound with the molecular formula C12H7N3S It is a heterocyclic aromatic compound that contains both a thiazole ring and a benzonitrile group
作用机制
Target of Action
The primary target of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase plays a crucial role in the hydrolysis of nitriles into corresponding carboxylic acids .
Mode of Action
This compound interacts with nitrilase, which catalyzes the hydrolysis of one cyano group of dinitriles into corresponding cyanocarboxylic acids . This reaction is virtually impossible by chemical hydrolysis .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitrilase-mediated biocatalysis reaction . The downstream effects of this pathway include the production of cyanocarboxylic acids from dinitriles .
Result of Action
The result of the action of this compound is the production of cyanocarboxylic acids from dinitriles . This reaction is of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as the presence and concentration of the nitrilase enzyme . Additionally, the compound’s regioselectivity is affected by the carbon chain lengths and substituent group positions of substrates .
生化分析
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Molecular Mechanism
It is known that the compound can participate in free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, forming a radical . This radical can then react with other molecules, potentially leading to changes in gene expression or enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile typically involves the reaction of 2-(cyanomethyl)thiazole with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted thiazole or benzonitrile derivatives.
科学研究应用
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can be compared with other similar compounds, such as:
4-(2-Cyanomethylthiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(Cyanomethyl)-1,3-thiazole: Lacks the benzonitrile group, making it less complex.
4-(2-Cyanomethylthiazol-4-yl)phenol: Contains a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its combination of the thiazole ring and the benzonitrile group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCITPHNDXGZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-2-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2773903.png)


![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773907.png)



![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)
![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)


![4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide](/img/structure/B2773924.png)
![Tert-butyl 4-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)
